molecular formula C11H13IN2O3 B12106288 N-Acetyl-3-iodo-L-tyrosine, amide

N-Acetyl-3-iodo-L-tyrosine, amide

Cat. No.: B12106288
M. Wt: 348.14 g/mol
InChI Key: WEEJPQQOBNMRHS-UHFFFAOYSA-N
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Description

N-Acetyl-3-iodo-L-tyrosine, amide is a synthetic derivative of the amino acid tyrosine. This compound is characterized by the presence of an iodine atom at the third position of the tyrosine ring and an acetyl group attached to the amino group. It is used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-iodo-L-tyrosine, amide typically involves the iodination of L-tyrosine followed by acetylation and amidation. Here is a general synthetic route:

    Iodination: L-tyrosine is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium to introduce the iodine atom at the third position of the aromatic ring.

    Acetylation: The iodinated tyrosine is then acetylated using acetic anhydride in the presence of a base like pyridine to form N-acetyl-3-iodo-L-tyrosine.

    Amidation: Finally, the acetylated product is converted to the amide form by reacting with ammonia or an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-iodo-L-tyrosine, amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the iodine atom to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other nucleophiles (e.g., thiols, amines) under appropriate conditions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like thiols or amines, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

N-Acetyl-3-iodo-L-tyrosine, amide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in the development of iodinated compounds for radiolabeling.

    Biology: Studied for its role in protein modification and its potential effects on enzyme activity.

    Medicine: Investigated for its potential use in diagnostic imaging, particularly in positron emission tomography (PET) due to the presence of the iodine atom.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis.

Mechanism of Action

The mechanism of action of N-Acetyl-3-iodo-L-tyrosine, amide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can facilitate binding to these targets, while the acetyl and amide groups may influence the compound’s solubility and stability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-Acetyl-3-iodo-L-tyrosine, amide can be compared with other iodinated tyrosine derivatives, such as:

    3-Iodo-L-tyrosine: Lacks the acetyl and amide groups, making it less stable and potentially less soluble.

    N-Acetyl-L-tyrosine: Does not contain the iodine atom, which limits its use in radiolabeling applications.

    3,5-Diiodo-L-tyrosine: Contains two iodine atoms, which may enhance its binding affinity but also increase its molecular weight and complexity.

The uniqueness of this compound lies in its balanced combination of the iodine atom for radiolabeling, and the acetyl and amide groups for improved stability and solubility.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C11H13IN2O3

Molecular Weight

348.14 g/mol

IUPAC Name

2-acetamido-3-(4-hydroxy-3-iodophenyl)propanamide

InChI

InChI=1S/C11H13IN2O3/c1-6(15)14-9(11(13)17)5-7-2-3-10(16)8(12)4-7/h2-4,9,16H,5H2,1H3,(H2,13,17)(H,14,15)

InChI Key

WEEJPQQOBNMRHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)N

Origin of Product

United States

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